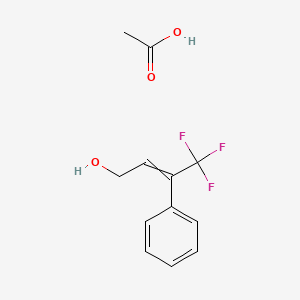
5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one: is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by the presence of a methyl group at the 5th position and a nitrophenyl group at the 2nd position of the dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with 5-methyl-2,3-dihydro-4H-pyran-4-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 5-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-carboxylic acid.
Reduction: Formation of 5-methyl-2-(4-aminophenyl)-2,3-dihydro-4H-pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitrophenyl group is particularly significant in enhancing biological activity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
作用机制
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
相似化合物的比较
- 5-Methyl-2-(3-nitrophenyl)-2,3-dihydro-4H-pyran-4-one
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
Comparison: Compared to similar compounds, 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific substitution pattern on the pyranone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications. For instance, the presence of the nitrophenyl group at the 2nd position enhances its reactivity and potential biological activity compared to other derivatives.
属性
CAS 编号 |
820965-16-0 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
5-methyl-2-(4-nitrophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H11NO4/c1-8-7-17-12(6-11(8)14)9-2-4-10(5-3-9)13(15)16/h2-5,7,12H,6H2,1H3 |
InChI 键 |
YFNGRCCULZIBTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
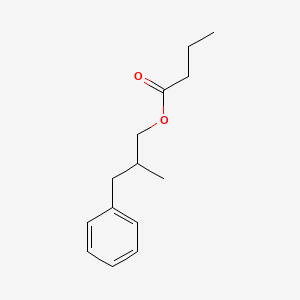
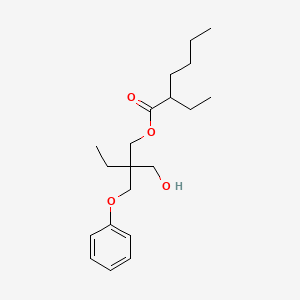
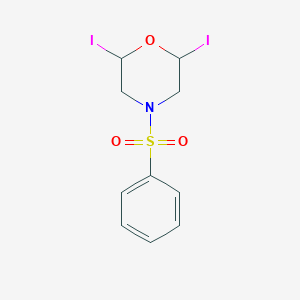

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
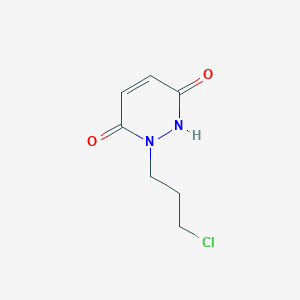
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)
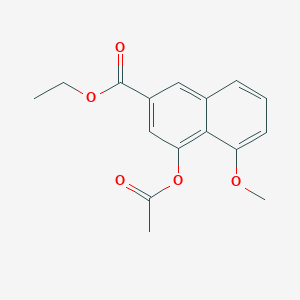
methanone](/img/structure/B12526373.png)
